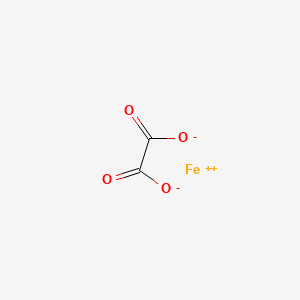
シュウ酸鉄(II)
説明
Ferrous oxalate is an inorganic compound that has a wide range of applications in the scientific research field. It is used in various laboratory experiments, as well as in the medical field. Ferrous oxalate is a dark brown crystalline solid that is insoluble in water. It has a molecular weight of 176.12 g/mol and is composed of two atoms of ferrous iron and one molecule of oxalic acid. The chemical formula for ferrous oxalate is Fe2(C2O4)3.
科学的研究の応用
スーパーキャパシタ用途
シュウ酸鉄(II)は、スーパーキャパシタ用途のためのメソポーラスα-Fe2O3ナノワイヤの調製に使用できます {svg_1}. ナノワイヤは、大きな比表面積と独特のメソポーラス構造を持ち、高速な電子/イオン伝達経路と大きな反応表面積を提供します {svg_2}. これにより、スーパーキャパシタ性能に優れています {svg_3}.
リチウムイオン電池
シュウ酸鉄(II)二水和物(FOD)は、リチウムイオン電池の負極材料として研究されてきました {svg_4}. FODの構造水含有量は、インターカレーション反応に影響を与え、その性能に寄与します {svg_5}. 完全に脱水したシュウ酸鉄(II)は、より高い電気化学的安定性を備えた、より有望な負極材料であることがわかりました {svg_6}.
グリーン合成技術
シュウ酸鉄(II)は、グリーン合成技術を使用して鋼鉄廃棄物から調製できます {svg_7}. このプロセスは、ほぼゼロ廃棄物で、この重要な化合物を生産するための環境に優しい方法となっています {svg_8}.
写真現像剤
シュウ酸鉄(II)は、臭化銀ゼラチン板の写真現像剤として使用されます {svg_9}. これは、開発プロセスにおいて重要な役割を果たし、最終的な画像品質に影響を与えます {svg_10}.
光学ガラス着色
シュウ酸鉄(II)は、光学ガラスに緑がかった茶色の色合いを与えるために使用されます {svg_11}. これには、サングラス、フロントガラス、鉄道車両の窓などの用途が含まれます {svg_12}.
金属処理業界
金属処理業界では、シュウ酸鉄(II)はさまざまな用途に使用されます {svg_13}. 正確な用途は異なる場合がありますが、多くの場合、金属表面の洗浄、エッチング、コーティングなどのプロセスが含まれます {svg_14}.
繊維産業
シュウ酸鉄(II)は、繊維産業で使用されます {svg_15}. これは、染色プロセスで使用でき、特定の色効果を実現するのに役立ちます {svg_16}.
電池グレードのシュウ酸鉄(II)
シュウ酸鉄(II)は、バッテリーに使用するために合成できます {svg_17}. 合成プロセスで使用される溶媒は、得られたシュウ酸鉄の特性に影響を与え、バッテリーでの使用に適しているかどうかを左右します {svg_18}.
将来の方向性
: Mangiante, D. M., Schaller, R. D., Zarzycki, P., Banfield, J. F., & Gilbert, B. (2017). Mechanism of Ferric Oxalate Photolysis. ACS Earth and Space Chemistry, 1(5), 270–276. DOI: 10.1021/acsearthspacechem.7b00026 : Science of The Total Environment, 892, 164455 (2023). DOI: 10.1016/j.scitotenv.2023.164455
作用機序
Target of Action
Ferrous oxalate, also known as iron (II) oxalate, is an inorganic compound that primarily targets iron-dependent biochemical processes . It features octahedral Fe centers and is a coordination polymer, consisting of chains of oxalate-bridged ferrous centers .
Mode of Action
Ferrous oxalate interacts with its targets by participating in redox reactions. It can act as a reducing agent, reacting with oxidizing agents to generate heat and products that may be flammable, combustible, or otherwise reactive . In the presence of heat, ferrous oxalate decomposes, releasing carbon monoxide .
Biochemical Pathways
Ferrous oxalate is involved in the Fenton reaction, a type of advanced oxidation process. In this process, ferrous oxalate acts as a catalyst, facilitating the degradation of organic pollutants . The Fenton reaction generates hydroxyl radicals, which are highly reactive and can degrade a wide range of organic compounds .
Pharmacokinetics
Ferrous oxalate is poorly soluble in water . Its solubility can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of ferrous oxalate’s action is the generation of reactive oxygen species (ROS), specifically hydroxyl radicals, through the Fenton reaction . These radicals can degrade organic pollutants, making ferrous oxalate useful in environmental remediation . Ingestion of ferrous oxalate can cause burning pain in the throat and stomach, and it can also cause vomiting, a weak pulse, collapse, and even death .
Action Environment
The action of ferrous oxalate can be influenced by environmental factors such as temperature and pH. For example, when heated to 120 °C, ferrous oxalate dehydrates, and the anhydrous form decomposes near 190 °C . The presence of other chemicals, such as oxidizing agents, can also influence the action of ferrous oxalate .
生化学分析
Biochemical Properties
Ferrous oxalate plays a significant role in biochemical reactions, particularly in redox processes. It acts as a reducing agent and can participate in Fenton reactions, where it generates hydroxyl radicals (•OH) that are highly reactive and can degrade organic pollutants . In these reactions, ferrous oxalate interacts with hydrogen peroxide (H₂O₂) to produce ferric ions (Fe³⁺) and hydroxyl radicals. The compound also interacts with various enzymes and proteins, such as catalase and peroxidase, which facilitate the breakdown of hydrogen peroxide and other reactive oxygen species.
Cellular Effects
Ferrous oxalate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the production of reactive oxygen species (ROS) within cells, which can lead to oxidative stress and subsequent cellular damage . This oxidative stress can alter cell signaling pathways, impacting processes such as apoptosis, proliferation, and differentiation. Additionally, ferrous oxalate can modulate gene expression by influencing transcription factors and other regulatory proteins involved in oxidative stress responses.
Molecular Mechanism
At the molecular level, ferrous oxalate exerts its effects through several mechanisms. It can bind to biomolecules, such as DNA and proteins, leading to structural changes and functional alterations. The compound’s ability to generate hydroxyl radicals through Fenton reactions is a key aspect of its molecular mechanism . These radicals can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids. Ferrous oxalate can also inhibit or activate enzymes involved in redox reactions, further influencing cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ferrous oxalate can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions but can degrade in the presence of strong oxidizing agents or under extreme pH conditions . Long-term exposure to ferrous oxalate in in vitro or in vivo studies has shown that it can lead to sustained oxidative stress and potential cellular damage. The stability of ferrous oxalate is crucial for its consistent performance in biochemical assays and environmental applications.
Dosage Effects in Animal Models
The effects of ferrous oxalate vary with different dosages in animal models. At low doses, the compound can act as an effective catalyst in redox reactions without causing significant toxicity . At high doses, ferrous oxalate can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. It is essential to determine the optimal dosage for specific applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
Ferrous oxalate is involved in several metabolic pathways, particularly those related to redox reactions and oxidative stress responses. It interacts with enzymes such as catalase, peroxidase, and superoxide dismutase, which play roles in the detoxification of reactive oxygen species . The compound can also influence metabolic flux by altering the levels of metabolites involved in oxidative stress and energy production. Understanding these metabolic pathways is crucial for elucidating the broader impact of ferrous oxalate on cellular function.
Transport and Distribution
Within cells and tissues, ferrous oxalate is transported and distributed through various mechanisms. It can be taken up by cells via endocytosis or through specific transporters that recognize iron-containing compounds . Once inside the cell, ferrous oxalate can localize to different cellular compartments, including the cytoplasm, mitochondria, and lysosomes. The distribution of ferrous oxalate within tissues can affect its overall activity and function, influencing its efficacy in biochemical and environmental applications.
Subcellular Localization
The subcellular localization of ferrous oxalate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, ferrous oxalate may accumulate in mitochondria, where it can influence mitochondrial function and oxidative stress responses. Understanding the subcellular localization of ferrous oxalate can provide insights into its mechanisms of action and potential therapeutic applications.
特性
IUPAC Name |
iron(2+);oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Fe/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZIYWAUNZMLRT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeC2O4, C2FeO4 | |
| Record name | Iron(II) oxalate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron(II)_oxalate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ferrous oxalate is an odorless yellow solid. Insoluble in water and denser in water. Sinks in water. (USCG, 1999), Dihydrate: Pale yellow odorless solid, slightly soluble in water; [Merck Index] Pale yellow odorless crystalline powder; [MSDSonline] | |
| Record name | FERROUS OXALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8688 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ferrous oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5310 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
2.3 at 68 °F (USCG, 1999) - Denser than water; will sink, Pale yellow crystaline powder. Odorless; decomp AT 150-160 °C on heating in air. Density: 2.28. Slightly soluble in water; soluble in dilute mineral acids. /Dihydrate/ | |
| Record name | FERROUS OXALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8688 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FERROUS OXALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/463 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
516-03-0 | |
| Record name | FERROUS OXALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8688 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ferrous oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(II) oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZP4YV3ICV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FERROUS OXALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/463 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: DECOMP 190 °C /DIHYDRATE/ | |
| Record name | FERROUS OXALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/463 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of ferrous oxalate dihydrate?
A1: The molecular formula of ferrous oxalate dihydrate is FeC2O4·2H2O, and its molecular weight is 179.91 g/mol.
Q2: What are some common methods for synthesizing ferrous oxalate?
A2: Ferrous oxalate can be synthesized via several methods, including:
- Precipitation reaction: This involves reacting ferrous sulfate with oxalic acid in an aqueous solution. [, , , , , , ]
- Acid leaching of high-iron-containing materials: Desulphurization slag, a byproduct of industrial processes, can be leached with acid, followed by reaction with oxalic acid to yield ferrous oxalate. [, ]
- Pyrolysis of ferrous oxalate dihydrate: This method, conducted under controlled atmospheres, can produce various iron oxides, including magnetite. [, ]
Q3: How does the choice of synthesis method affect the properties of ferrous oxalate?
A3: Different synthesis methods can influence the particle size, morphology, and purity of ferrous oxalate. For instance, controlling reaction parameters like temperature, pH, and aging time during precipitation can yield particles with specific dimensions and crystal structures. [, , , , , ]
Q4: What analytical techniques are used to characterize ferrous oxalate?
A4: Common characterization techniques include X-ray diffraction (XRD) to determine crystal structure, scanning electron microscopy (SEM) for morphology, thermogravimetric analysis (TGA) for thermal stability, and Mössbauer spectroscopy to study the iron oxidation state and local environment within the material. [, , , , , , , ]
Q5: What are the primary applications of ferrous oxalate?
A5: Ferrous oxalate is primarily used as:
- A precursor for lithium iron phosphate (LiFePO4): LiFePO4 is a key cathode material for lithium-ion batteries, and ferrous oxalate serves as a cost-effective and environmentally friendly iron source for its synthesis. [, , , , , , ]
- A precursor for various iron oxides: Ferrous oxalate can be thermally decomposed under controlled atmospheres to produce iron oxides like magnetite (Fe3O4), maghemite (γ-Fe2O3), and hematite (α-Fe2O3), finding applications in magnetic materials and catalysis. [, , , , ]
Q6: How does the morphology of ferrous oxalate affect its electrochemical properties in LiFePO4 synthesis?
A6: Studies have shown that smaller particle sizes of ferrous oxalate result in improved electrochemical properties of the subsequently synthesized LiFePO4. This is attributed to the higher surface area and shorter diffusion paths for lithium ions during charging and discharging. [, , , , , , ]
Q7: Can ferrous oxalate be used for environmental remediation?
A7: Yes, ferrous oxalate can act as a catalyst in Fenton-like reactions and photocatalysis, promoting the degradation of organic pollutants like dyes (e.g., Rhodamine B, 2,4-dichlorophenoxyacetic acid) in wastewater treatment. [, , , , ]
Q8: How does ferrous oxalate enhance the degradation of pollutants in Fenton-like reactions?
A8: Ferrous oxalate facilitates the generation of hydroxyl radicals (•OH), highly reactive species that attack and break down organic pollutants. The oxalate ligand assists in the Fe2+/Fe3+ redox cycle, crucial for maintaining the catalytic activity. [, , , , ]
Q9: How can the thermal stability of ferrous oxalate be improved?
A10: Doping ferrous oxalate with specific metal ions during synthesis has been shown to improve its thermal stability. This modification can be beneficial for controlling the decomposition pathway and achieving desired iron oxide phases at specific temperatures. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1,3-dimethyl-2-oxo-5-[[oxo(propoxy)methyl]amino]-4-imidazolidinyl]carbamic acid propyl ester](/img/structure/B1198537.png)
![2-[(3-Cyano-6-cyclopropyl-4-thiophen-2-yl-2-pyridinyl)thio]acetamide](/img/structure/B1198538.png)
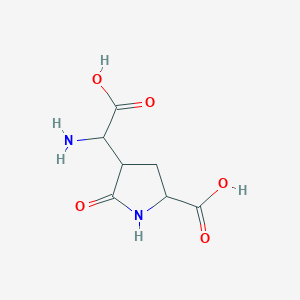
![2,3-dihydronaphtho[1,8-bc][1,5]thiazocin-4(5H)-one](/img/structure/B1198541.png)


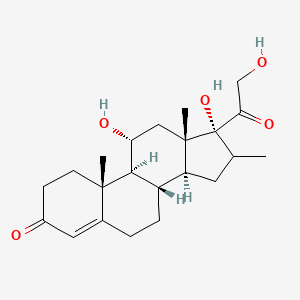

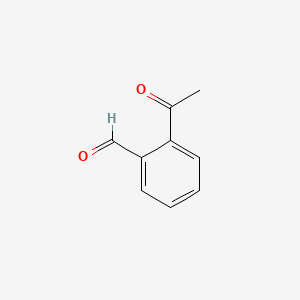
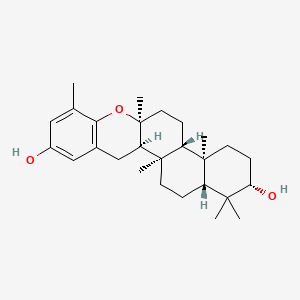

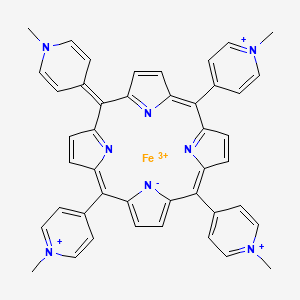
![5-Nitrobenzo[d]isothiazol-3-amine](/img/structure/B1198557.png)
